2,4-Dibromo-3-fluorobenzylamine
Description
Properties
IUPAC Name |
(2,4-dibromo-3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHKCCSFTUJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-fluorobenzylamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the following steps:
Bromination: Benzylamine is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 4 positions.
Fluorination: The intermediate product is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to introduce the fluorine atom at the 3 position.
Industrial Production Methods: Industrial production of 2,4-Dibromo-3-fluorobenzylamine may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-fluorobenzylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include substituted benzylamines with different functional groups replacing the bromine atoms.
Oxidation: Products include imines or nitriles.
Reduction: Products include dehalogenated benzylamines or alkylamines.
Scientific Research Applications
2,4-Dibromo-3-fluorobenzylamine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cancer.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-Dibromo-3-fluorobenzylamine (hypothetical data inferred from trends) with three related halogenated benzylamines and aryl halides, drawing on empirical data from the provided evidence.
Table 1: Physical and Chemical Properties of Halogenated Benzylamines
*Molecular weight calculated based on bromine (79.9 g/mol), fluorine (19 g/mol), and amine group contributions.
†Estimated based on halogenation trends (bromine increases melting/boiling points vs. lighter halogens).
‡Inferred from brominated analogs in .
Key Comparison Points
Molecular Weight and Halogen Effects Bromine substituents dominate molecular weight: 2,4-Dibromo-3-fluorobenzylamine (MW ~292.94) is heavier than 2,4-Difluorobenzylamine (MW 143.13) and comparable to 4-Bromo-2,6-dichlorophenylamine (MW 240.92) .
Thermal Stability and Phase Transitions
- Brominated compounds exhibit higher melting/boiling points than fluorinated analogs due to increased molecular mass and stronger van der Waals forces. For example, 5-Bromo-1,3-dichloro-2-fluorobenzene boils at 234°C , while 2,4-Difluorobenzylamine lacks reported phase data . The target compound likely exceeds these values.
Reactivity and Synthetic Applications
- Bromine’s susceptibility to nucleophilic substitution (e.g., Suzuki coupling) contrasts with fluorine’s inertness, making 2,4-Dibromo-3-fluorobenzylamine a candidate for selective functionalization at bromine sites.
- Steric hindrance from bromine substituents may slow amine-group reactions compared to less-halogenated analogs.
Safety and Handling
- Brominated compounds like 4-Bromo-2,6-dichlorophenylamine carry R-phrases indicating toxicity (R22: harmful if swallowed) and irritation (R36/37/38: irritates eyes, respiratory system, and skin) . Similar hazards are expected for 2,4-Dibromo-3-fluorobenzylamine.
Research Findings and Trends
- Bromine’s polarizability may enhance resonance effects in certain synthetic pathways.
- Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to fluorinated analogs, necessitating organic solvents for reactions.
- Thermal Analysis : Differential scanning calorimetry (DSC) of brominated aryl amines suggests that 2,4-Dibromo-3-fluorobenzylamine may exhibit a sharp melting point akin to 4-Bromo-2,6-dichlorophenylamine (85–86°C) but higher due to additional halogenation.
Biological Activity
2,4-Dibromo-3-fluorobenzylamine is a halogenated derivative of benzylamine that has garnered attention for its potential biological activities. This compound's unique structure, featuring both bromine and fluorine substituents, suggests a range of interactions with biological systems, particularly in antibacterial and anticancer applications.
- Molecular Formula: C7H6Br2FN
- Molecular Weight: 252.94 g/mol
- CAS Number: 1806307-03-8
Antibacterial Activity
Research has indicated that compounds similar to 2,4-Dibromo-3-fluorobenzylamine exhibit significant antibacterial properties. The presence of halogens is often correlated with enhanced activity against various bacterial strains.
Table 1: Antibacterial Efficacy of Halogenated Compounds
The compound demonstrated a potent inhibitory effect on the enzyme ecKAS III, which is integral to bacterial fatty acid synthesis. This mechanism underlies its antibacterial activity, as inhibiting this enzyme disrupts essential metabolic pathways in bacteria .
Anticancer Potential
In addition to its antibacterial properties, studies have shown that halogenated benzylamines can also exhibit anticancer activity. For instance, compounds with similar structural features have been investigated for their ability to induce apoptosis in cancer cells.
Case Study: Apoptotic Effects on Cancer Cells
A study highlighted the effects of halogenated benzylamines on cancer cell lines, demonstrating that these compounds can trigger caspase-dependent pathways leading to cell death. The results indicated a correlation between the degree of halogenation and the potency of the compound against specific cancer types .
The biological activity of 2,4-Dibromo-3-fluorobenzylamine can be attributed to several mechanisms:
- Enzymatic Inhibition: The compound acts as an inhibitor of key enzymes involved in metabolic pathways.
- Cell Membrane Interaction: The lipophilic nature of halogenated compounds allows them to integrate into bacterial membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.
Q & A
Q. What PPE and engineering controls are mandated for handling 2,4-Dibromo-3-fluorobenzylamine?
- Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Follow Chemtronica AB’s hazard protocols () for brominated compounds. Conduct waste disposal via halogen-specific neutralization (e.g., NaHCO₃ for acidic byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
